molecular formula C23H28N2O3 B12708926 Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate CAS No. 87849-05-6

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate

Cat. No.: B12708926
CAS No.: 87849-05-6
M. Wt: 380.5 g/mol
InChI Key: ZRPSDVVHVWUPEC-OUKQBFOZSA-N
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Description

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is a methyl ester derivative of an α,β-unsaturated carboxylic acid. Its structure features:

  • A pyridyl ring substituted at the 6-position with a complex propyl group containing a hydroxy, 4-methylphenyl (p-tolyl), and pyrrolidinyl moiety.
  • An (E)-configured acrylate ester group at the 3-position of the pyridine ring .

Properties

CAS No.

87849-05-6

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

methyl (E)-3-[6-[1-hydroxy-1-(4-methylphenyl)-3-pyrrolidin-1-ylpropyl]pyridin-2-yl]prop-2-enoate

InChI

InChI=1S/C23H28N2O3/c1-18-8-10-19(11-9-18)23(27,14-17-25-15-3-4-16-25)21-7-5-6-20(24-21)12-13-22(26)28-2/h5-13,27H,3-4,14-17H2,1-2H3/b13-12+

InChI Key

ZRPSDVVHVWUPEC-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)/C=C/C(=O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(CCN2CCCC2)(C3=CC=CC(=N3)C=CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, followed by their coupling with the hydroxyphenyl group. The final step involves the esterification of the acrylate group under controlled conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Methyl Acrylates with Pyridyl Substituents

The compound is compared below with two key analogs:

Compound A : (E)-Methyl 3-(1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)acrylate
  • Substituent : A nitroxide (oxyl)-functionalized tetrahydropyridine ring with four methyl groups.
  • Functional Groups : Acrylate ester, stable nitroxide radical.
  • Synthesis: Prepared via Horner-Wadsworth-Emmons reaction using trimethyl phosphonoacetate and a substituted aldehyde precursor .
  • Applications : Nitroxide-containing acrylates are used as spin labels in EPR spectroscopy or as antioxidants.
Compound B : 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • Substituent: A nitrosamine group linked to a pyridyl ring via a butanone chain.
  • Functional Groups : Nitrosamine, ketone.
  • Biological Activity: A tobacco-specific carcinogen targeting lung and pancreatic tissues in rats .

Comparative Analysis

Structural and Functional Differences
Feature Target Compound Compound A Compound B
Core Structure Pyridyl-acrylate Pyridyl-acrylate Pyridyl-nitrosamine
Key Substituent Hydroxy-p-tolyl-pyrrolidinylpropyl Tetramethyl-tetrahydropyridinyl-oxyl Nitrosamino-butanone
Functional Groups Acrylate, hydroxy, pyrrolidinyl Acrylate, nitroxide Nitrosamine, ketone
Synthesis Method Likely Horner-Wadsworth-Emmons (inferred) Horner-Wadsworth-Emmons Nitrosation of nicotine derivatives
Biological Relevance Undocumented Radical scavenging, spin labeling Carcinogenic (lung/pancreatic tumors)
Key Observations

Synthetic Pathways : Both the target compound and Compound A are synthesized via Horner-Wadsworth-Emmons reactions, highlighting the versatility of this method for acrylate derivatives . The target compound’s synthesis would require a specialized aldehyde precursor with the hydroxy-p-tolyl-pyrrolidinylpropyl group.

Functional Group Impact: The hydroxy and pyrrolidinyl groups in the target compound may enhance solubility and hydrogen-bonding capacity compared to Compound A’s lipophilic tetramethyl groups.

Potential Applications: Compound A’s nitroxide group enables applications in materials science, whereas the target compound’s polar substituents suggest possible pharmaceutical utility (e.g., kinase inhibition or receptor modulation).

Biological Activity

Methyl (E)-3-(6-(1-hydroxy-1-(4-methylphenyl)-3-(1-pyrrolidinyl)propyl)-2-pyridyl)acrylate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyridine ring which is known for its role in various biological activities.
  • A pyrrolidine moiety , contributing to its interaction with biological targets.
  • A hydroxyl group that may enhance solubility and bioactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, thiazol-4-one derivatives have shown potent activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL . This suggests that the compound may share similar mechanisms of action, potentially inhibiting bacterial growth or biofilm formation.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research into small molecular weight bioactive compounds has revealed that certain derivatives can act as antimicrobial peptides and anticancer agents . The presence of the pyridine and hydroxyl groups may facilitate interactions with cancer cell receptors, leading to apoptosis or cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Disruption of Cell Membranes : The hydrophobic properties associated with the aromatic groups may allow the compound to disrupt bacterial membranes.
  • Receptor Modulation : The pyrrolidine structure may mimic natural ligands, allowing it to modulate receptor activity involved in cancer progression.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Derivatives showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
Anticancer Activity Compounds similar to this compound demonstrated cytotoxic effects on prostate cancer cell lines .
Biofilm Formation Inhibition Active derivatives inhibited biofilm formation in pathogenic bacteria, suggesting potential applications in treating chronic infections .

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